3-(benzenesulfonyl)-1-[(2,5-dimethylphenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one
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Overview
Description
3-(benzenesulfonyl)-1-[(2,5-dimethylphenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one is a complex organic compound with a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-1-[(2,5-dimethylphenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the dimethylbenzyl, dimethoxy, and phenylsulfonyl groups through various chemical reactions. Common reagents used in these reactions include dimethyl sulfate, benzyl chloride, and phenylsulfonyl chloride. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process. Additionally, purification methods such as recrystallization, chromatography, and distillation are employed to obtain the final product with the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-1-[(2,5-dimethylphenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted quinoline compounds with diverse chemical properties.
Scientific Research Applications
3-(benzenesulfonyl)-1-[(2,5-dimethylphenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and pharmacological studies.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-1-[(2,5-dimethylphenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds with a similar quinoline core structure, such as 6,7-dimethoxyquinoline and 3-phenylsulfonylquinoline.
Benzyl Derivatives: Compounds with similar benzyl groups, such as 2,5-dimethylbenzyl chloride and 2,5-dimethylbenzyl alcohol.
Sulfonyl Derivatives: Compounds with similar sulfonyl groups, such as phenylsulfonyl chloride and phenylsulfonyl hydrazide.
Uniqueness
3-(benzenesulfonyl)-1-[(2,5-dimethylphenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of both dimethylbenzyl and phenylsulfonyl groups on the quinoline core enhances its reactivity and versatility in various chemical reactions and research applications.
Biological Activity
The compound 3-(benzenesulfonyl)-1-[(2,5-dimethylphenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one is a member of the quinoline family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications. The information presented is derived from a variety of research sources and includes data tables and case studies to illustrate findings.
Chemical Structure and Properties
The compound can be characterized by its unique molecular structure, which includes:
- Molecular Formula : C₁₈H₁₉N₁O₃S
- Molecular Weight : 341.41 g/mol
-
Chemical Structure :
C18H19NO3S
This structure contributes to its biological activity through various interactions with biological targets.
Antiviral Activity
Recent studies have highlighted the potential antiviral properties of quinoline derivatives. Specifically, compounds structurally similar to This compound have been shown to inhibit the replication of viruses such as Hepatitis B Virus (HBV). In vitro studies demonstrated that certain analogs could significantly reduce viral load at concentrations around 10 µM while maintaining low cytotoxicity levels (IC50 values in the range of 5-10 µM) .
Table 1: Antiviral Activity of Quinoline Derivatives
Compound | EC50 (µM) | CC50 (µM) | SI (Selectivity Index) |
---|---|---|---|
Compound A | 6.23±1.20 | >41.53 | >6.67 |
Compound B | 6.81±1.48 | >40.04 | >5.88 |
Compound C | 9.88±3.30 | >38.76 | >3.92 |
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its ability to inhibit specific enzymes, particularly those involved in metabolic pathways related to cancer and inflammation. For instance, some derivatives have shown potent inhibition against human acetylcholinesterase, which is crucial for neurotransmission and has implications in neurodegenerative diseases .
Anticancer Potential
The anticancer properties of quinoline derivatives have also been extensively studied. Research indicates that compounds with similar structures can induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle regulators .
Case Study: Anticancer Activity
In a study involving multiple cancer cell lines (e.g., HeLa and MCF-7), the compound demonstrated significant cytotoxic effects with IC50 values ranging from 5 to 15 µM, suggesting its potential as a lead compound for further development in cancer therapeutics .
The mechanisms underlying the biological activities of This compound are multifaceted:
- Interaction with DNA : Some studies suggest that quinoline derivatives can intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition : The compound may act as a competitive inhibitor for key enzymes involved in metabolic pathways.
- Receptor Modulation : There is evidence that these compounds can modulate receptor activity related to neurotransmission and hormonal regulation.
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-[(2,5-dimethylphenyl)methyl]-6,7-dimethoxyquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5S/c1-17-10-11-18(2)19(12-17)15-27-16-25(33(29,30)20-8-6-5-7-9-20)26(28)21-13-23(31-3)24(32-4)14-22(21)27/h5-14,16H,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPJUEZWMKCTRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=C(C(=O)C3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.